2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide
Overview
Description
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in scientific research. BTA-1 is a member of the benzothiadiazole family of compounds, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. It has been studied as a potential therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has also been used as a probe for the study of protein-protein interactions and has been shown to bind to a number of proteins involved in signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has been shown to bind to a number of proteins, including the oncogenic transcription factor c-Myc, the anti-apoptotic protein Bcl-xL, and the transcriptional co-activator CBP. By disrupting these protein-protein interactions, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide may inhibit the activity of these proteins and lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the suppression of inflammatory responses. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has also been shown to modulate the activity of a number of signaling pathways, including the NF-κB pathway and the JAK/STAT pathway.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide for lab experiments is its ability to selectively bind to specific proteins, making it a useful tool for the study of protein-protein interactions. However, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide has also been shown to exhibit off-target effects, which may complicate the interpretation of experimental results. Additionally, the synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide can be challenging, which may limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide. One area of interest is the development of derivatives of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide with improved selectivity and potency. Another area of interest is the identification of new protein targets for 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide, which could lead to the development of new therapeutic agents for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, the use of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide as a probe for the study of protein-protein interactions could lead to new insights into the mechanisms of signal transduction in cells.
properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14(26)15-2-5-17(6-3-15)25-10-8-24(9-11-25)13-20(27)21-16-4-7-18-19(12-16)23-28-22-18/h2-7,12H,8-11,13H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUNWAJGDMJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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